molecular formula C8H12Cl2F6N2 B13502352 Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis

Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis

Cat. No.: B13502352
M. Wt: 321.09 g/mol
InChI Key: ZDLHXJYFQNXZOB-UHFFFAOYSA-N
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Description

Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis: is a complex organic compound characterized by its unique structure and the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and the introduction of trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The presence of trifluoromethyl groups allows for various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate
  • Rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
  • Rac-(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Uniqueness: The presence of two trifluoromethyl groups in Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12Cl2F6N2

Molecular Weight

321.09 g/mol

IUPAC Name

3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride

InChI

InChI=1S/C8H10F6N2.2ClH/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14;;/h15-16H,1-4H2;2*1H

InChI Key

ZDLHXJYFQNXZOB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F.Cl.Cl

Origin of Product

United States

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